molecular formula C31H52O11 B7955691 1,2,3,4,6-Penta-O-pivaloyl-beta-D-mannopyranose

1,2,3,4,6-Penta-O-pivaloyl-beta-D-mannopyranose

Cat. No.: B7955691
M. Wt: 600.7 g/mol
InChI Key: PLXCBOJERHYNCS-MJCUULBUSA-N
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Description

1,2,3,4,6-Penta-O-pivaloyl-beta-D-mannopyranose is a derivative of mannose, a simple sugar. This compound is characterized by the presence of five pivaloyl groups attached to the mannopyranose ring. It is primarily used in various chemical and biochemical applications due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1,2,3,4,6-Penta-O-pivaloyl-beta-D-mannopyranose typically involves the esterification of beta-D-mannopyranose with pivaloyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester bonds .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction, but with optimized conditions to ensure high yield and purity. The reaction mixture is usually purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 1,2,3,4,6-Penta-O-pivaloyl-beta-D-mannopyranose can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1,2,3,4,6-Penta-O-pivaloyl-beta-D-mannopyranose is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of 1,2,3,4,6-Penta-O-pivaloyl-beta-D-mannopyranose primarily involves its role as a protecting group. The pivaloyl groups protect the hydroxyl functionalities of the mannopyranose ring, preventing unwanted reactions during synthetic processes. This allows for selective reactions at other sites on the molecule .

Comparison with Similar Compounds

Uniqueness: 1,2,3,4,6-Penta-O-pivaloyl-beta-D-mannopyranose is unique due to the presence of pivaloyl groups, which provide greater steric hindrance and stability compared to acetyl groups. This makes it particularly useful in protecting hydroxyl groups during complex synthetic processes .

Properties

IUPAC Name

[(2R,3R,4S,5S,6S)-3,4,5,6-tetrakis(2,2-dimethylpropanoyloxy)oxan-2-yl]methyl 2,2-dimethylpropanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H52O11/c1-27(2,3)22(32)37-16-17-18(39-23(33)28(4,5)6)19(40-24(34)29(7,8)9)20(41-25(35)30(10,11)12)21(38-17)42-26(36)31(13,14)15/h17-21H,16H2,1-15H3/t17-,18-,19+,20+,21+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLXCBOJERHYNCS-MJCUULBUSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OCC1C(C(C(C(O1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)C(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C)OC(=O)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H52O11
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

600.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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